molecular formula C15H16N2O3 B2763600 5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-04-1

5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2763600
CAS No.: 1105250-04-1
M. Wt: 272.304
InChI Key: SGPGHMFUYFSGER-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, an oxo group, and a p-tolyl group attached to a dihydropyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with p-toluidine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine calcium channel blocker with antihypertensive properties.

    Nicardipine: Similar to nifedipine and amlodipine, used for its vasodilatory effects.

Uniqueness

5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other dihydropyridine derivatives, it may exhibit unique binding affinities and activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methoxy-1-methyl-N-(4-methylphenyl)-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-4-6-11(7-5-10)16-15(19)12-8-13(18)14(20-3)9-17(12)2/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPGHMFUYFSGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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